molecular formula C5H7N3O3S B145088 4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid CAS No. 135086-65-6

4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid

Cat. No. B145088
CAS RN: 135086-65-6
M. Wt: 189.2 g/mol
InChI Key: UJRZQEJWENVVNG-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid, also known as 4-HEAT, is an organic compound commonly used in scientific research. It is a member of the thiadiazole family, which is a group of compounds that have a wide range of applications in industry and research. 4-HEAT is a versatile compound that can be used in a variety of ways, including synthesis, scientific research applications, and laboratory experiments.

Scientific Research Applications

Biological Activity of Heterocyclic Systems

Heterocyclic compounds based on 1,3,4-thiadiazole demonstrate a broad spectrum of pharmacological activities, making them crucial scaffolds in medicinal chemistry. The 1,3,4-thiadiazole and oxadiazole rings are known for their wide possibility for chemical modification, showing antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. These properties underline the importance of such heterocycles in the design of new drug-like molecules (Lelyukh, 2019).

Pharmacological Activities of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have gained importance due to their extensive pharmacological activities, attributed to the toxophoric N2C2S moiety. They possess anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. These findings support the development of hybrid molecules combining different molecules in one frame, leading to compounds with interesting biological profiles (Mishra et al., 2015).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives have shown potential as alternative antioxidant and anti-inflammatory agents. The in vitro screening of these compounds has revealed significant anti-inflammatory and antioxidant activities, suggesting their importance as templates for the evaluation of new anti-inflammatory agents (Raut et al., 2020).

Structural-Related Antioxidant Activity

Natural carboxylic acids derived from plants, including those related to thiadiazole structures, are known to possess significant biological activity. The structure of these compounds, including the number of hydroxyl groups and conjugated bonds, plays a crucial role in their antioxidant, antimicrobial, and cytotoxic activities. This insight suggests the potential for designing compounds with optimized biological activities based on structural modifications (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Biological Significances

Thiadiazoles are highlighted for their roles in organic synthesis, pharmaceutical applications, and as oxidation inhibitors, among other uses. The diverse biological activities of thiadiazole chemistry underline the global interest in developing new compounds within this class, emphasizing its efficacy and safety in medicinal applications (Asif, 2016).

properties

IUPAC Name

4-(2-hydroxyethylamino)-1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3S/c9-2-1-6-4-3(5(10)11)7-12-8-4/h9H,1-2H2,(H,6,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRZQEJWENVVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC1=NSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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